molecular formula C17H15NO3 B2436785 (5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone CAS No. 1094557-73-9

(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone

Cat. No.: B2436785
CAS No.: 1094557-73-9
M. Wt: 281.311
InChI Key: VCZOKCYYNCZGKF-UHFFFAOYSA-N
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Description

(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated repository of bioactive molecules with drug-like properties.

Preparation Methods

The synthetic routes and reaction conditions for (5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone involve several steps. Typically, the synthesis begins with the preparation of the core structure, followed by the introduction of various functional groups under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Specific details on the preparation methods are often proprietary and may require access to specialized databases or publications .

Chemical Reactions Analysis

(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study various biochemical pathways. In biology, it helps in understanding cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in drug discovery and development. Industrial applications include its use in the synthesis of other bioactive molecules and as a reference compound in quality control .

Mechanism of Action

The mechanism of action of (5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, leading to modulation of biochemical pathways. These targets may include enzymes, receptors, or other proteins involved in critical cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone can be compared with other similar compounds cataloged in the ChEMBL database. Similar compounds may share structural features or bioactivity profiles but differ in specific functional groups or molecular interactions. This comparison highlights the uniqueness of this compound in terms of its specific applications and effectiveness. Some similar compounds include those with related core structures or functional groups .

Properties

IUPAC Name

(5-methoxy-1H-indol-3-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-12-5-3-4-11(8-12)17(19)15-10-18-16-7-6-13(21-2)9-14(15)16/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZOKCYYNCZGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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